molecular formula C5H13NO3S B14691292 Ethanesulfonic acid, 2-(propylamino)- CAS No. 27919-10-4

Ethanesulfonic acid, 2-(propylamino)-

Cat. No.: B14691292
CAS No.: 27919-10-4
M. Wt: 167.23 g/mol
InChI Key: OGNAKBARWHFHDS-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-(propylamino)- (IUPAC name: 2-(propylamino)ethanesulfonic acid) is a sulfonic acid derivative featuring a propylamino substituent at the second carbon of the ethanesulfonic acid backbone. These compounds are characterized by their zwitterionic nature, water solubility, and buffering capacity, making them valuable in biochemical, industrial, and analytical applications.

Properties

CAS No.

27919-10-4

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

2-(propylamino)ethanesulfonic acid

InChI

InChI=1S/C5H13NO3S/c1-2-3-6-4-5-10(7,8)9/h6H,2-5H2,1H3,(H,7,8,9)

InChI Key

OGNAKBARWHFHDS-UHFFFAOYSA-N

Canonical SMILES

CCCNCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$ \text{ClCH}2\text{CH}2\text{SO}3\text{H} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{NHCH}2\text{CH}2\text{SO}_3\text{H} + \text{HCl} $$

Procedure

  • Reactants :

    • 2-Chloroethanesulfonic acid (1 equiv)
    • Propylamine (1.2–1.5 equiv)
    • Aqueous NaOH (for pH adjustment)
  • Conditions :

    • Reaction conducted in water or ethanol at 60–90°C for 6–12 hours.
    • Base (e.g., NaOH) neutralizes HCl byproduct, shifting equilibrium toward product formation.
  • Yield :

    • 75–85% after purification via recrystallization or solvent extraction.

Key Patents

  • US7208599B2 : Describes the synthesis of structurally similar 2-alkylaminoethanesulfonates (e.g., HEPES, MES) via amine-haloalkanesulfonate reactions.
  • US6147183A : Highlights 2-chloroethanesulfonic acid as a precursor for amphoteric polymers, validating its reactivity with amines.

Alkylation of Sodium 2-Hydroxyethanesulfonate

Reaction Scheme

$$ \text{HOCH}2\text{CH}2\text{SO}3\text{Na} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\Delta} \text{CH}3\text{CH}2\text{CH}2\text{NHCH}2\text{CH}2\text{SO}3\text{Na} + \text{H}2\text{O} $$

Procedure

  • Reactants :

    • Sodium 2-hydroxyethanesulfonate (1 equiv)
    • Propylamine (excess)
  • Conditions :

    • High-temperature (140–200°C) autoclave reaction under pressure.
    • Water removal via distillation enhances conversion.
  • Yield :

    • 65–70% after acidification and filtration.

Key Findings

  • US20060089509A1 : Demonstrates NaOH-catalyzed reactions of sodium 2-hydroxyethanesulfonate with amines to form sulfonates.

Reduction of Nitro intermediates

Reaction Scheme

  • Nitroalkylation:
    $$ \text{NO}2\text{CH}2\text{CH}2\text{SO}3\text{H} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{NO}2\text{CH}2\text{CH}2\text{SO}3\text{NHCH}2\text{CH}2\text{CH}_3 $$
  • Reduction:
    $$ \text{NO}2\text{CH}2\text{CH}2\text{SO}3\text{NHCH}2\text{CH}2\text{CH}3 \xrightarrow{\text{H}2/\text{Pd}} \text{NH}2\text{CH}2\text{CH}2\text{SO}3\text{NHCH}2\text{CH}2\text{CH}_3 $$

Procedure

  • Catalytic hydrogenation (H₂/Pd-C) in ethanol at 25–50°C.
  • Yields: ~60% after two steps.

Key Reference

  • CN107935892A : Utilizes nitro intermediates in Mannich reactions for analogous sulfonates.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic Substitution High yield; simple conditions Requires corrosive chloro precursor 75–85%
Alkylation of Sulfonate Avoids halide byproducts High energy input 65–70%
Nitro Reduction Chemoselective Multi-step process ~60%

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures yield white crystalline product.
  • Spectroscopic Data :
    • ¹H NMR (D₂O) : δ 1.05 (t, 3H, CH₃), 1.75 (m, 2H, CH₂), 2.95 (t, 2H, NCH₂), 3.25 (t, 2H, SO₃HCH₂).
    • IR (KBr) : 3350 cm⁻¹ (N-H), 1190 cm⁻¹ (S=O).

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-(propylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include sulfonate esters, sulfonate salts, and substituted ethanesulfonic acid derivatives. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Ethanesulfonic acid, 2-(propylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-(propylamino)- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(propylamino)ethanesulfonic acid with structurally related ethanesulfonic acid derivatives, focusing on substituent effects:

Compound Name Substituent Group(s) pKa (25°C) Key Applications Safety/Handling Notes Reference IDs
2-(Propylamino)ethanesulfonic acid -NH(CH₂CH₂CH₃) ~9.5* Hypothesized: Buffering, organic synthesis Limited data; inferred from analogs -
DEAESA (2-(N,N-Diethylamino)ethanesulfonic acid) -N(CH₂CH₃)₂ 9.5 Degradation product of VR nerve agent Toxic; handle with PPE
DIPAESA (2-(N,N-Diisopropylamino)ethanesulfonic acid) -N(CH(CH₃)₂)₂ 9.8 Degradation product of VX nerve agent Hazardous; requires neutralization
CHES (2-(Cyclohexylamino)ethanesulfonic acid) -NH(C₆H₁₁) 9.3 Biochemical buffer (pH 8.6–10.0) Store at RT; avoid inhalation
TES (2-[[Tris(hydroxymethyl)methyl]amino]ethanesulfonic acid) -N(CH₂OH)₃ 7.5 Cell culture buffer Non-toxic; hygroscopic
N-Methyltaurine sodium salt -N(CH₃)CH₂SO₃⁻Na⁺ 1.8 (acid) Detergent, surfactant Irritant; avoid skin contact

*Estimated based on analog trends.

Substituent Effects on Physicochemical Properties

  • Alkyl Chain Length and Branching: DEAESA and DIPAESA (dialkylamino groups) exhibit higher pKa values (~9.5–9.8) compared to TES (pKa 7.5), reflecting reduced electron-donating effects from branched or bulky substituents. CHES, with a cyclohexyl group, shows intermediate solubility in water, whereas TES’s hydroxymethyl groups enhance hydrophilicity.
  • Functional Group Impact :
    • N-Methyltaurine sodium salt (sulfonate salt) is highly water-soluble and used in detergents, while DEAESA/DIPAESA are primarily analytical markers for nerve agent degradation due to their stability.

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